Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

Description

Chemical Identity and Nomenclature

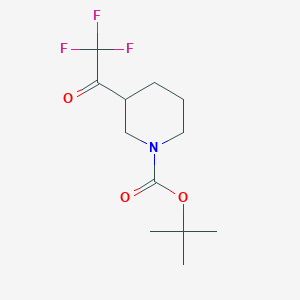

This compound is defined by the IUPAC name This compound and is alternatively referred to as 1-(tert-butoxycarbonyl)-3-(trifluoroacetyl)piperidine or N-Boc-3-trifluoroacetylpiperidine. Its molecular formula, C₁₂H₁₈F₃NO₃, corresponds to a molecular weight of 281.28 g/mol. The compound’s structure features a piperidine ring substituted at the 1-position with a Boc group and at the 3-position with a trifluoroacetyl moiety, as illustrated by the SMILES notation CC(C)(C)OC(=O)N1CCCC(C(=O)C(F)(F)F)C1.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 884512-51-0 |

| Molecular Formula | C₁₂H₁₈F₃NO₃ |

| Molecular Weight | 281.28 g/mol |

| Purity | ≥95% |

| Synonymous Names | N-Boc-3-trifluoroacetylpiperidine, 1-(tert-Butoxycarbonyl)-3-(trifluoroacetyl)piperidine |

The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations, while the trifluoroacetyl group introduces strong electron-withdrawing characteristics, influencing reactivity in subsequent transformations.

Historical Development in Heterocyclic Chemistry

The synthesis of piperidine derivatives dates to the mid-19th century, with piperidine itself first isolated from black pepper alkaloids. The introduction of protective groups like Boc and functionalization with fluorinated motifs emerged later, driven by advancements in peptide synthesis and fluorine chemistry in the 20th century. This compound represents a convergence of these trends, enabling precise control over regioselectivity and stereochemistry in heterocyclic systems.

Early methods for synthesizing trifluoroacetyl-substituted piperidines relied on direct acylation of piperidine precursors using trifluoroacetic anhydride. Modern approaches, such as those described in patent CN101492421B, employ potassium carbonate-mediated deprotection and acyl transfer reactions in methanol/water mixtures to achieve high yields. These methodological refinements reflect broader shifts toward sustainable and efficient synthetic protocols in heterocyclic chemistry.

Position within Piperidine Derivative Research

Piperidine derivatives occupy a central role in medicinal chemistry, constituting structural motifs in over 20 classes of pharmaceuticals, including analgesics, antivirals, and antipsychotics. The this compound scaffold is particularly valuable for constructing spiropiperidines and condensed piperidines, which exhibit enhanced bioactivity due to conformational rigidity.

Table 2: Applications of Piperidine Derivatives in Drug Discovery

| Application | Example Compounds | Role of Trifluoroacetyl/Boc Groups |

|---|---|---|

| Anticonvulsants | Rufinamide analogs | Stabilize transition states in target binding |

| Kinase Inhibitors | Imatinib derivatives | Modulate solubility and metabolic stability |

| Antibacterial Agents | Fluoroquinolone hybrids | Enhance membrane permeability |

The trifluoroacetyl group’s strong electron-withdrawing nature facilitates nucleophilic substitutions and cycloadditions, while the Boc group allows sequential deprotection for stepwise functionalization. Recent studies highlight its utility in multicomponent reactions (MCRs), where it serves as a linchpin for assembling polycyclic architectures with high diastereoselectivity. For instance, Vereshchagin et al. demonstrated its use in pseudo-four-component syntheses of spiropiperidinones, achieving yields exceeding 80%.

Furthermore, the compound’s fluorine atoms contribute to pharmacokinetic optimization, as evidenced by their prevalence in FDA-approved drugs like sitagliptin and ciprofloxacin. This dual functionality—synthetic versatility and bioactivity enhancement—solidifies this compound as a cornerstone of modern piperidine chemistry.

Properties

IUPAC Name |

tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-6-4-5-8(7-16)9(17)12(13,14)15/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIDPMIFPWKNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678047 | |

| Record name | tert-Butyl 3-(trifluoroacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884512-51-0 | |

| Record name | tert-Butyl 3-(trifluoroacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate serves as a crucial building block for synthesizing pharmaceuticals targeting various diseases. Its structural characteristics allow for modifications that can enhance binding affinity to biological targets .

Case Study : Research has demonstrated that derivatives of this compound exhibit significant activity against specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating metabolic disorders.

Organic Synthesis

This compound is utilized in constructing complex organic molecules due to its ability to participate in various chemical reactions such as oxidation, reduction, and substitution. Its unique trifluoroacetyl group allows for the introduction of additional functional groups or modifications of existing ones .

| Reaction Type | Description |

|---|---|

| Oxidation | Converts ketone groups to carboxylic acids or aldehydes. |

| Reduction | Converts ketones to alcohols using reducing agents like sodium borohydride. |

| Substitution | The trifluoroacetyl group can be replaced with other functional groups under specific conditions. |

Biological Studies

The compound's structure makes it an essential tool in studying enzyme interactions and metabolic pathways. Its ability to modulate biochemical pathways can provide insights into cellular processes and disease mechanisms .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The trifluoroacetyl group is known to enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions . The piperidine ring structure provides a scaffold for binding to biological targets, making it useful in drug design and development .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State | Yield/Purity | Key Applications | Reference |

|---|---|---|---|---|---|---|---|

| Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | C₁₂H₁₆F₃NO₃ | 295.26 | Trifluoroacetyl | Solid/Oil | 95% purity | Fluorinated drug intermediates | |

| Tert-butyl 3-(3-((methylsulfonyl)oxy)propyl)-3-(trifluoroacetamido)piperidine-1-carboxylate | C₁₆H₂₇F₃N₂O₆S | 432.45 | Methylsulfonyloxy, trifluoroacetamido | Yellow solid (mp 93–94°C) | 90% yield | Spirocyclic pyrrolidine synthesis | |

| Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate | C₁₇H₂₀F₃NO₂ | 328.34 | 2-(Trifluoromethyl)phenyl, dihydropyridine | Solid | 209 g isolated | Synthesis of tetrahydropyridines | |

| Tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | C₁₂H₁₆F₃NO₄ | 295.26 | Oxo, trifluoroacetyl | N/A | 95% purity | Medical intermediates | |

| Tert-butyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate | C₂₄H₂₃F₆N₂O₃ | 516.44 | Bis(trifluoromethyl)quinoline, hydroxymethyl | Brown solid | 87.3% yield | Crystallography studies | |

| Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | C₁₂H₂₃NO₃ | 229.32 | Hydroxyethyl | Light yellow liquid | ≥98% assay | Hydrophilic drug scaffolds | |

| Tert-butyl 2-(3-hydroxy-1-(trifluoroacetyl)azetidin-3-yl)piperidine-1-carboxylate | C₁₅H₂₃F₃N₂O₄ | 352.35 | Azetidine, trifluoroacetyl | N/A | N/A | Complex heterocyclic syntheses |

Substituent Effects on Reactivity and Stability

Trifluoroacetyl Group : Enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., amines, alcohols). This is critical in forming amide or ester linkages in drug candidates .

Boc Protection : Improves solubility in organic solvents and stabilizes the piperidine ring during acidic/basic reactions. Removal under acidic conditions (e.g., TFA) generates free amines for further functionalization .

Methylsulfonyloxy Group : Acts as a leaving group, facilitating substitution reactions (e.g., SN2) in spirocyclic compound synthesis .

Dihydropyridine Moiety : Introduces conjugation, enhancing stability in intermediates for kinase inhibitors or antimicrobial agents .

Comparative Physicochemical Properties

- Melting Points: Analogs with rigid substituents (e.g., quinoline in ) exhibit higher melting points (>200°C) compared to liquid derivatives like tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate .

- Solubility : Hydrophobic groups (e.g., trifluoromethylphenyl in ) reduce aqueous solubility, whereas hydroxyethyl derivatives are more polar.

- Storage : Most analogs require refrigeration (2–8°C) to prevent decomposition, except thermally stable solids like the methylsulfonyloxy derivative .

Drug Development

- Fluorinated Inhibitors : The trifluoroacetyl group in the target compound enhances binding to hydrophobic enzyme pockets, as seen in ATP-competitive IRE1α inhibitors .

- Spirocyclic Libraries : Methylsulfonyloxy-containing analogs enable scalable synthesis of spirocyclic pyrrolidines with antiviral activity .

Biological Activity

Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (CAS No. 884512-51-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on available research findings, including synthesis methods, pharmacological properties, and case studies.

Chemical Structure and Properties

Molecular Formula: C₁₂H₁₈F₃NO₃

Molecular Weight: 281.27 g/mol

MDL Number: MFCD11501653

Purity: ≥95%

The compound features a piperidine ring substituted with a tert-butyl group and a trifluoroacetyl moiety, which may contribute to its biological activity through enhanced lipophilicity and potential interactions with biological targets.

Antiviral Properties

The antiviral potential of piperidine derivatives has been explored in the context of viral infections, including Herpes simplex and Polio viruses. Compounds with similar functionalities have shown inhibitory effects on viral replication . While direct evidence for the antiviral activity of this compound is not yet established, its structural components suggest it may possess similar properties.

Enzyme Inhibition

Piperidine derivatives are often evaluated for their ability to inhibit specific enzymes relevant to disease mechanisms. For example, some compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation . The trifluoroacetyl group may enhance binding affinity to these enzymes, warranting further investigation into the enzyme-inhibitory potential of this compound.

Synthesis and Evaluation

Research has focused on synthesizing various derivatives of piperidine and evaluating their biological activities. A study involving structural modifications indicated that the introduction of polar functional groups could improve aqueous solubility while balancing lipophilicity for optimal bioactivity . Such findings highlight the importance of structural optimization in enhancing the therapeutic potential of compounds like this compound.

Comparative Analysis

A comparative analysis of related compounds reveals that those with trifluoromethyl groups often exhibit enhanced biological activities due to increased metabolic stability and improved interactions with biological targets. These modifications can influence pharmacokinetics and bioavailability .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine ring. A common approach includes:

Boc protection : React piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃) to form tert-butyl piperidine-1-carboxylate .

Trifluoroacetylation : Introduce the trifluoroacetyl group at the 3-position using trifluoroacetic anhydride (TFAA) under anhydrous conditions. Catalysts like DMAP or pyridine may enhance reactivity .

Optimize yields by controlling temperature (0–25°C), solvent choice (e.g., dichloromethane or DMF), and reaction time (4–24 hours). Monitor progress via TLC or LC-MS .

Q. How can researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound. Recrystallization from ethanol/water mixtures may improve purity .

- Characterization :

- NMR : Confirm structure via ¹H/¹³C NMR, focusing on Boc (δ ~1.4 ppm) and trifluoroacetyl (δ ~160-170 ppm in ¹⁹F NMR) signals .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₇F₃NO₃: expected ~292.11) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents. Stability data suggest sensitivity to moisture; store under nitrogen .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., Boc deprotection or over-acylation)?

- Methodological Answer :

- Temperature Control : Maintain reactions below 30°C to prevent Boc group cleavage. Use ice baths during trifluoroacetylation .

- Selective Acylation : Protect secondary amines with temporary groups (e.g., Fmoc) before trifluoroacetylation. Deprotect post-reaction under mild conditions (piperidine in DMF) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity. Monitor by ¹⁹F NMR for byproduct formation .

Q. How do structural modifications (e.g., replacing trifluoroacetyl with other acyl groups) affect the compound’s reactivity in downstream applications?

- Methodological Answer :

- Electrophilicity : The trifluoroacetyl group’s electron-withdrawing nature increases susceptibility to nucleophilic attack (e.g., in peptide coupling). Compare with acetyl or pivaloyl analogs via kinetic studies .

- Stability : Assess hydrolytic stability at varying pH (1–10). Trifluoroacetyl derivatives degrade faster in basic conditions (t½ <1 hour at pH 9) compared to acetyl analogs .

Q. What analytical strategies resolve contradictions in reported spectral data (e.g., conflicting NMR shifts)?

- Methodological Answer :

- Variable Temperature NMR : Probe dynamic effects (e.g., rotamer interconversion) by acquiring spectra at 25°C vs. 50°C .

- 2D NMR (COSY, HSQC) : Assign ambiguous signals through correlation spectroscopy. For example, differentiate piperidine ring protons from trifluoroacetyl carbonyl carbons .

- Cross-Validate : Compare with computational models (DFT-predicted chemical shifts) to identify outliers .

Q. How can this compound serve as an intermediate in synthesizing bioactive molecules (e.g., kinase inhibitors or PROTACs)?

- Methodological Answer :

- Functionalization : React the trifluoroacetyl group with hydrazines to form hydrazides, enabling conjugation to targeting moieties .

- Case Study : In bromodomain inhibitor synthesis, tert-butyl piperidine carboxylates are deprotected to free amines, then coupled to aryl halides via Buchwald-Hartwig amination .

- PROTAC Design : Use the Boc group for orthogonal protection, allowing sequential assembly of E3 ligase binders and target protein ligands .

Q. What methodologies assess the compound’s stability under accelerated degradation conditions (e.g., heat, light, pH extremes)?

- Methodological Answer :

- Forced Degradation Studies :

- Thermal : Heat at 40–60°C for 1–4 weeks; monitor decomposition via HPLC .

- Photolytic : Expose to UV light (ICH Q1B guidelines); quantify degradation products using LC-MS .

- Hydrolytic : Test in buffers (pH 1–13) at 25–50°C. Trifluoroacetyl groups are prone to hydrolysis at pH >10 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.